2-(Piperidin-1-yl)ethan-1-ol hydrobromide
Description
Properties
IUPAC Name |
2-piperidin-1-ylethanol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.BrH/c9-7-6-8-4-2-1-3-5-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBDDJANDJDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Piperidin 1 Yl Ethan 1 Ol Hydrobromide and Its Precursors
Classical and Contemporary Synthetic Routes to the Piperidine (B6355638) Core Structure
The piperidine ring is a fundamental heterocyclic scaffold in numerous natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to a range of effective methodologies.
Hydrogenation and Reduction Strategies for Piperidine Ring Formation
The hydrogenation of pyridine (B92270) and its derivatives is a primary and widely utilized method for the synthesis of the piperidine core. This approach typically involves the use of various catalysts and reaction conditions to achieve the reduction of the aromatic pyridine ring to a saturated piperidine ring. nih.govresearchgate.net
A variety of catalysts have been employed for this transformation, with transition metals such as platinum, palladium, rhodium, and ruthenium being particularly effective. nih.gov Platinum oxide (PtO₂), also known as Adams' catalyst, has been historically used for the hydrogenation of substituted pyridines in solvents like glacial acetic acid under hydrogen pressure. researchgate.net Rhodium on carbon has also been shown to be an efficient catalyst for this purpose. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines. For instance, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been demonstrated to convert pyridine to piperidine with high yield and current efficiency under ambient conditions. nih.gov
The table below summarizes various catalytic systems used for the hydrogenation of pyridine derivatives.
| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | 50-70 bar H₂ | Good | researchgate.net |
| Rh/C | Pyridine | - | Ambient | High | nih.gov |
| Rh/KB | Pyridine | Water/MTBE | Ambient T&P | 98 | nih.gov |
| Pd/C | Bromopyridine derivatives | - | Mild | - | nih.gov |
| Ru(II) complex | Pyridine derivatives | - | - | - | nih.gov |
Alkene Cyclization Approaches in Piperidine Synthesis
Intramolecular cyclization of unsaturated amines is another powerful strategy for the construction of the piperidine ring. nih.gov These reactions involve the cyclization of an amine onto a tethered alkene, forming a new carbon-nitrogen bond and closing the six-membered ring.
One notable approach is the intramolecular hydroamination of alkenes, which can be catalyzed by various transition metals. For example, palladium-catalyzed intramolecular hydroamination of alkynes has been used to synthesize piperidines. nih.gov Radical-mediated amine cyclization offers another avenue, where a radical is generated on the nitrogen-containing side chain, which then adds to the double bond. nih.gov Furthermore, intramolecular aminative functionalization of unactivated alkenes provides a direct and atom-economical route to chiral nitrogen heterocycles. nih.gov
One-Pot Synthesis Techniques for Complex Molecular Scaffolds
One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a highly efficient strategy for the rapid assembly of complex molecular structures, including substituted piperidines. taylorfrancis.comajchem-a.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants.
Various MCRs have been developed for piperidine synthesis. For instance, the reaction of β-keto esters, aromatic aldehydes, and various amines can be catalyzed by different agents to produce highly functionalized piperidines. ajchem-a.com Another example involves a pseudo five-component reaction for the synthesis of highly functionalized piperidines containing a Meldrum's acid moiety. acs.org One-pot tandem protocols that integrate amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution have also been reported for the synthesis of piperidines from halogenated amides. mdpi.com
Targeted Synthesis of 2-(Piperidin-1-yl)ethan-1-ol
The synthesis of the target molecule, 2-(Piperidin-1-yl)ethan-1-ol, can be achieved through several direct methods, primarily involving the functionalization of the piperidine nitrogen.
Amine Functionalization via Reductive Amination
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be applied to the synthesis of 2-(Piperidin-1-yl)ethan-1-ol. This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netchim.it
In the context of synthesizing 2-(Piperidin-1-yl)ethan-1-ol, piperidine can be reacted with glycolaldehyde (B1209225) (a 2-hydroxy aldehyde) in the presence of a reducing agent. The initial reaction forms an unstable enamine or iminium ion, which is then immediately reduced to the target N-(2-hydroxyethyl)piperidine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. A one-pot consecutive reductive amination strategy has been highlighted as a green and efficient method for synthesizing related hydroxy-functionalized amines. acs.org
The general scheme for the reductive amination of piperidine with glycolaldehyde is as follows:
Piperidine + Glycolaldehyde → [Iminium Intermediate] --(Reduction)--> 2-(Piperidin-1-yl)ethan-1-ol
Esterification and Subsequent Reduction Pathways to the Alcohol Moiety
An alternative pathway to 2-(Piperidin-1-yl)ethan-1-ol involves the initial N-alkylation of piperidine with an ester-containing electrophile, followed by the reduction of the ester functionality to the primary alcohol.
This two-step sequence typically begins with the reaction of piperidine with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base to afford ethyl 2-(piperidin-1-yl)acetate. This is a standard nucleophilic substitution reaction where the piperidine nitrogen displaces the halide.
The subsequent step involves the reduction of the ester group to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of cleanly converting the ester to the primary alcohol. Other reducing agents, such as sodium borohydride in combination with a Lewis acid, can also be employed. This pathway provides a reliable method for introducing the N-(2-hydroxyethyl) substituent onto the piperidine ring.
The following table outlines the steps in this synthetic pathway:
| Step | Reactants | Reagents | Product |
| 1. N-Alkylation | Piperidine, Ethyl Chloroacetate | Base (e.g., K₂CO₃) | Ethyl 2-(piperidin-1-yl)acetate |
| 2. Reduction | Ethyl 2-(piperidin-1-yl)acetate | LiAlH₄ | 2-(Piperidin-1-yl)ethan-1-ol |
Finally, to obtain the hydrobromide salt, 2-(Piperidin-1-yl)ethan-1-ol is treated with hydrobromic acid.
Nucleophilic Substitution Reactions in Precursor Synthesis
The synthesis of precursors to 2-(Piperidin-1-yl)ethan-1-ol often involves nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. In this context, a nucleophile, a chemical species that donates an electron pair, forms a new covalent bond with an electrophile, a species that accepts an electron pair. A common strategy involves the reaction of a piperidine derivative, acting as the nucleophile, with a suitable electrophile containing a two-carbon ethanol (B145695) synthon.
One illustrative pathway is the reaction of piperidine with a halo-substituted ethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. In this SN2 (bimolecular nucleophilic substitution) reaction, the nitrogen atom of the piperidine ring attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired 2-(piperidin-1-yl)ethan-1-ol. The efficiency of this reaction can be influenced by factors such as the choice of solvent, reaction temperature, and the nature of the leaving group (the halide).
Another approach involves the use of ethylene (B1197577) oxide as the electrophile. Piperidine opens the strained epoxide ring in a nucleophilic ring-opening reaction. This reaction is typically carried out under controlled temperature conditions and can be catalyzed by acids or bases. The result is the direct formation of 2-(piperidin-1-yl)ethan-1-ol.
The synthesis of related structures, such as 2-chloromethyl-2,1-borazaronaphthalene, highlights the versatility of nucleophilic substitution in creating complex molecules. In this case, the pseudobenzylic halide serves as an electrophile for a variety of nucleophiles, including cyclic and acyclic amines, demonstrating the broad applicability of this reaction type in building molecular complexity. nih.gov
The following table provides examples of nucleophilic substitution reactions used in the synthesis of piperidine-containing structures:
| Nucleophile | Electrophile | Reaction Type | Product |
|---|---|---|---|
| Piperidine | 2-Chloroethanol | SN2 | 2-(Piperidin-1-yl)ethan-1-ol |
| Piperidine | Ethylene Oxide | Nucleophilic Ring-Opening | 2-(Piperidin-1-yl)ethan-1-ol |
| Diisobutylamine | 2-Chloromethyl-2,1-borazaronaphthalene | Nucleophilic Substitution | Pseudobenzylic amine derivative |
Salt Formation and Crystallization Processes of the Hydrobromide
The formation of a hydrobromide salt of an organic amine like 2-(piperidin-1-yl)ethan-1-ol is a common strategy in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties. This process involves the reaction of the basic amine with hydrobromic acid (HBr). The lone pair of electrons on the nitrogen atom of the piperidine ring accepts a proton (H⁺) from the hydrobromic acid, forming a positively charged piperidinium (B107235) ion and a bromide anion (Br⁻).
Crystallization of the resulting salt is a critical step for purification and obtaining a solid form with well-defined physical properties. The process typically involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals.
The choice of solvent is crucial and can significantly impact the crystal form (polymorph), purity, and yield of the final product. Solvents are selected based on the solubility profile of the salt, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of amine salts include lower alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures with anti-solvents like ethers. sciencemadness.org
In some cases, specialized techniques are employed to induce crystallization, such as adding a seed crystal or slowly adding an anti-solvent to the solution of the salt. For instance, dissolving an amine in a solvent like dichloromethane (B109758) or chloroform, adding an excess of concentrated hydrochloric acid, and then removing the solvent can yield the anhydrous hydrochloride salt. sciencemadness.org A similar principle can be applied for hydrobromide salt formation.
The following table summarizes key aspects of the salt formation and crystallization process:
| Process Step | Description | Key Parameters |
|---|---|---|
| Salt Formation | Reaction of the free base with hydrobromic acid. | Stoichiometry of acid, reaction solvent, temperature. |
| Crystallization | Formation of a crystalline solid from a solution. | Solvent system, cooling rate, agitation, presence of impurities. |
| Isolation and Drying | Separation of the crystals from the mother liquor and removal of residual solvent. | Filtration method, drying temperature, and pressure. |
Green Chemistry Principles Applied to the Synthesis of 2-(Piperidin-1-yl)ethan-1-ol Hydrobromide
The application of green chemistry principles to the synthesis of pharmaceutical compounds like 2-(Piperidin-1-yl)ethan-1-ol hydrobromide aims to reduce the environmental impact of chemical manufacturing. mdpi.com These principles focus on designing processes that are more efficient, use less hazardous materials, and generate less waste.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Addition reactions are considered highly atom-economical as all the atoms of the reactants are incorporated into the final product. rsc.orgrsc.org In the context of synthesizing 2-(Piperidin-1-yl)ethan-1-ol, the reaction of piperidine with ethylene oxide is an excellent example of a 100% atom-economical reaction.
In contrast, substitution reactions, such as the reaction of piperidine with 2-chloroethanol, are less atom-economical because a byproduct (in this case, a chloride salt) is formed. rsc.org The goal in green reaction design is to favor reaction pathways that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org
The following table compares the atom economy of different reaction types:
| Reaction Type | Atom Economy | Example in Piperidine Derivative Synthesis |
|---|---|---|
| Addition | 100% | Piperidine + Ethylene Oxide |
| Substitution | <100% | Piperidine + 2-Chloroethanol |
| Elimination | Inherently low | Not typically a primary route for this synthesis |
A core principle of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. greenchemistry-toolkit.org In the synthesis of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, waste can be generated from several sources, including byproducts, unreacted starting materials, and solvents.
Strategies to minimize waste include:
Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can increase the yield and reduce the formation of byproducts.
Use of catalysis: Catalytic reactions are often more selective and efficient than stoichiometric reactions, leading to less waste. rsc.org
One-pot synthesis: Combining multiple reaction steps into a single pot can reduce the need for intermediate purification steps, which are often a major source of waste. nih.gov
For example, in solid-phase peptide synthesis, which can involve piperidine for Fmoc deprotection, significant efforts are being made to find greener alternatives to reduce hazardous waste. nih.govresearchgate.net
The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives. curtin.edu.au
Examples of greener solvents include:
Water: An ideal green solvent, though its use can be limited by the solubility of organic reactants.
Supercritical fluids: Supercritical carbon dioxide is a non-toxic, non-flammable, and readily available solvent alternative. curtin.edu.au
Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl lactate, and cyclopentyl methyl ether (CPME) are derived from renewable resources and often have more favorable safety and environmental profiles. researchgate.netmdpi.com
Solvent-free reactions: Conducting reactions without a solvent, where feasible, is the most environmentally friendly option. rsc.org
The use of less hazardous reagents is also a key consideration. For instance, replacing toxic reagents with safer alternatives can significantly improve the safety and environmental impact of a synthesis.
The following table highlights some eco-friendly solvent alternatives:
| Green Solvent | Source | Key Properties |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., corn cobs) | Higher boiling point and lower water solubility than THF. researchgate.net |
| Ethyl Lactate | Lactic acid and ethanol | Biodegradable, non-toxic, high boiling point. researchgate.net |
| Cyclopentyl Methyl Ether (CPME) | Petroleum-based, but with green characteristics | High boiling point, low water solubility, stable to acids and bases. mdpi.com |
The pharmaceutical industry is an energy-intensive sector, and improving energy efficiency is a key aspect of green chemistry. lasttechnology.itduplico.com Energy is consumed in heating, cooling, stirring, and purification processes. coolplanet.io
Strategies to improve energy efficiency include:
Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comsustainability-directory.com
Continuous manufacturing: This approach can be more energy-efficient than batch processing by reducing heating and cooling cycles. sustainability-directory.com
Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby saving energy.
Process optimization: Conducting energy audits and optimizing processes to identify and eliminate energy "hotspots" can lead to significant energy savings. duplico.comenergystar.gov
By integrating these green chemistry principles into the design of the synthesis for 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Advanced Reaction Mechanisms and Derivatization Studies of 2 Piperidin 1 Yl Ethan 1 Ol Hydrobromide
Chemical Reactivity and Transformations of the Alcohol Moiety
The primary alcohol functional group in 2-(piperidin-1-yl)ethan-1-ol is a versatile site for a variety of chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives, including carboxylic acids, esters, ethers, and amides, through controlled chemical reactions.
Oxidation Reactions of the Hydroxyl Group
The primary hydroxyl group of 2-(piperidin-1-yl)ethan-1-ol can be oxidized to yield the corresponding carboxylic acid, 2-(piperidin-1-yl)acetic acid. This transformation requires the use of strong oxidizing agents capable of converting a primary alcohol to a carboxylic acid, typically proceeding through an intermediate aldehyde. cerritos.eduresearchgate.net The presence of the basic piperidine (B6355638) nitrogen means the reaction is often carried out on the hydrobromide salt or under conditions that account for the amine's reactivity.
Several established methods for the oxidation of primary alcohols can be applied. Common "strong" oxidizing agents include chromium-based reagents and potassium permanganate. cerritos.edu
Jones Oxidation : This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, known as the Jones reagent. wikipedia.orgnih.gov The reaction is typically rapid and high-yielding for the conversion of primary alcohols to carboxylic acids. nih.govchemrevlett.com The mechanism involves the formation of a chromate (B82759) ester, which is then eliminated to form the carbonyl group. wikipedia.orgtamu.edu In the aqueous acidic medium, the initially formed aldehyde is hydrated to a gem-diol, which is further oxidized to the carboxylic acid. wikipedia.orgatlantis-press.com
Potassium Permanganate (KMnO₄) : An efficient and powerful oxidant, KMnO₄ can convert primary alcohols to carboxylic acids, usually in an alkaline aqueous solution. atlantis-press.com
TEMPO-catalyzed Oxidation : For a milder and more selective oxidation, systems involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be employed. While TEMPO itself is often used to selectively oxidize primary alcohols to aldehydes, a modified system can achieve oxidation to the carboxylic acid. For instance, using catalytic TEMPO with a stoichiometric amount of a co-oxidant like sodium chlorite (B76162) (NaClO₂) in the presence of sodium hypochlorite (B82951) (NaOCl) can yield the carboxylic acid. chemspider.com
The general transformation is illustrated below:

Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-25 °C | Inexpensive, rapid, high yields. nih.govtamu.edu | Uses carcinogenic Cr(VI) compounds, harsh acidic conditions. nih.gov |
| Potassium Permanganate (KMnO₄) | Aqueous alkaline solution | Efficient and strong oxidant. atlantis-press.com | Can be difficult to control, may cleave other functional groups. |
| TEMPO/NaOCl/NaClO₂ | Biphasic solvent system (e.g., CH₂Cl₂/H₂O) | Mild and selective conditions. chemspider.com | More expensive reagents. |
Esterification and Acetylation Reactions
The hydroxyl group of 2-(piperidin-1-yl)ethan-1-ol can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.
Fischer Esterification : This is a classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid. organic-chemistry.org To synthesize an ester derivative of 2-(piperidin-1-yl)ethan-1-ol, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. tamu.eduorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction. tamu.eduorganic-chemistry.org
Acetylation : A specific and common type of esterification is acetylation, where the acetyl group is introduced. This is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. libretexts.orgmedcraveonline.com When using acetic anhydride, the reaction is often catalyzed by a base like pyridine (B92270) or a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). medcraveonline.comutrgv.edu The base not only catalyzes the reaction but also neutralizes the carboxylic acid byproduct. The product of acetylation is 2-(piperidin-1-yl)ethyl acetate.
The general schemes for these reactions are as follows:

Table 2: Typical Conditions for Esterification and Acetylation
| Reaction | Reagents | Catalyst | Typical Conditions |
| Fischer Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄ | Heat (reflux), excess alcohol or removal of water. tamu.edu |
| Acetylation | Acetic Anhydride | Pyridine or DMAP | Room temperature or gentle heating. utrgv.edu |
| Acetylation | Acetyl Chloride | Base (e.g., triethylamine) | Anhydrous conditions, often at cooler temperatures. |
Ether Formation Reactions
Ethers can be synthesized from 2-(piperidin-1-yl)ethan-1-ol, most commonly via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method is an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com
The synthesis involves two main steps:
Alkoxide Formation : The alcohol is first deprotonated by a strong base to form the corresponding alkoxide. Common bases for this step include sodium hydride (NaH) or sodium metal (Na). youtube.comlibretexts.org The use of a strong base is necessary as alcohols are weak acids.
Nucleophilic Substitution : The resulting alkoxide, a potent nucleophile, then attacks a primary alkyl halide (e.g., ethyl bromide or methyl iodide) in an Sₙ2 reaction, displacing the halide and forming the new carbon-oxygen bond of the ether. wikipedia.orgyoutube.com
For the Williamson ether synthesis to be effective, the alkyl halide must be primary or methyl to minimize competing elimination (E2) reactions, which are favored with secondary and tertiary alkyl halides, especially given that alkoxides are strong bases. masterorganicchemistry.comlibretexts.org
The general reaction scheme is shown below:

Amidation Reactions Involving the Alcohol
The direct conversion of an alcohol to an amide is not a straightforward one-step reaction. The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate. Several multi-step synthetic strategies can be employed to transform the alcohol moiety of 2-(piperidin-1-yl)ethan-1-ol into part of an amide structure.
One common pathway involves converting the alcohol into an amine, which can then be acylated. chemistrysteps.com
Activation of the Hydroxyl Group : The -OH group is first converted into a good leaving group, for instance, by tosylation (forming a tosylate) or by reaction with reagents like SOCl₂ or PBr₃ to form an alkyl halide.
Conversion to an Amine : The resulting alkyl tosylate or halide can then be reacted with an amine (R-NH₂) to form a new secondary or tertiary amine.
Amide Formation : This newly formed amine can then be coupled with a carboxylic acid (using a coupling agent like DCC) or an acyl chloride to form the final amide product. chemistrysteps.com
An alternative strategy involves oxidizing the alcohol to a carboxylic acid, as described in section 3.1.1, followed by a standard amide coupling reaction with an amine. chemistrysteps.com
Chemical Reactivity and Transformations of the Piperidine Ring
N-Alkylation and Substitution Reactions on the Nitrogen Atom
The nitrogen atom in the piperidine ring of 2-(piperidin-1-yl)ethan-1-ol is a nucleophilic and basic center. As a tertiary amine, it can readily undergo N-alkylation reactions with alkyl halides to form quaternary ammonium (B1175870) salts. ontosight.ai This process is also known as quaternization.
The reaction proceeds via a standard Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide (such as methyl iodide or ethyl bromide), displacing the halide ion. ontosight.ai This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion.
A specific example is the reaction of 2-(piperidin-1-yl)ethan-1-ol with methyl iodide to form 1-(2-hydroxyethyl)-1-methylpiperidin-1-ium iodide. chemspider.com

The rate and success of the N-alkylation reaction depend on the steric hindrance of both the amine and the alkylating agent, consistent with the principles of Sₙ2 reactions. Primary alkyl halides are the most reactive alkylating agents for this transformation.
Reduction of Carbonyl Groups within Piperidine Ring Derivatives
The reduction of carbonyl functionalities within piperidine ring systems is a fundamental transformation for accessing a variety of substituted piperidine alkaloids and pharmacologically relevant scaffolds. When considering derivatives of 2-(piperidin-1-yl)ethan-1-ol, a hypothetical precursor such as N-(2-hydroxyethyl)piperidin-4-one serves as a key intermediate. The reduction of the C4-carbonyl group in this substrate can lead to the corresponding N-(2-hydroxyethyl)piperidin-4-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. wikipedia.orglibretexts.org
Commonly employed reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol (B145695), and is effective for reducing ketones and aldehydes. libretexts.org LiAlH₄ is a much stronger reducing agent and can reduce not only ketones but also esters, carboxylic acids, and amides. wikipedia.orglibretexts.org For the specific reduction of a piperidin-4-one, catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also a viable and often stereoselective method. nih.gov
The stereoselectivity of the reduction is a critical aspect, particularly for the synthesis of specific isomers of biologically active molecules. The reduction of a substituted piperidin-4-one can yield both cis and trans isomers, with the ratio depending on the steric and electronic environment around the carbonyl group and the reaction conditions. For instance, reduction of N-substituted 4-piperidones often results in the preferential formation of the equatorial alcohol due to the steric hindrance of the axial approach by the piperidine ring.
| Reagent/Catalyst | Substrate Type | Typical Product | Key Features |
| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | Mild conditions, compatible with many functional groups. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Esters, Amides | Alcohols | Very strong reducing agent, requires anhydrous conditions. libretexts.org |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Ketones, Pyridinium salts | Alcohols, Piperidines | Can lead to high stereoselectivity; conditions can be harsh. nih.gov |
| L-Selectride | Ketones | Alcohols | Bulky reagent, often provides high stereoselectivity for the less stable alcohol isomer. acs.org |
Ring Opening Reactions under Specific Conditions
While the piperidine ring is generally stable, its ring-opening can be induced under specific chemical conditions, providing access to linear amino alcohol derivatives. A classic method for the cleavage of cyclic amines is the Hofmann elimination reaction. wikipedia.orgallen.in This multi-step process involves the exhaustive methylation of the piperidine nitrogen, followed by elimination.
For a derivative like 2-(piperidin-1-yl)ethan-1-ol, the sequence would be as follows:
Exhaustive Methylation: The tertiary amine nitrogen of the piperidine ring is treated with an excess of methyl iodide (CH₃I). This converts the amine into a quaternary ammonium iodide salt, specifically 1-(2-hydroxyethyl)-1-methylpiperidinium iodide. The quaternization transforms the neutral amino group into a good leaving group. wikipedia.orglibretexts.org
Anion Exchange: The iodide salt is then treated with silver oxide (Ag₂O) in water. This reaction replaces the iodide anion with a hydroxide (B78521) anion, forming the corresponding quaternary ammonium hydroxide. wikipedia.orgallen.in
Elimination: Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction. libretexts.org The hydroxide ion acts as a base, abstracting a proton from a β-carbon (the C2 or C6 position of the piperidine ring). This leads to the cleavage of the C-N bond and the formation of an alkene. Due to the steric bulk of the quaternary ammonium leaving group, the reaction typically follows the Hofmann rule , yielding the least substituted alkene as the major product. wikipedia.orglibretexts.org
If the nitrogen atom is part of a ring, a single Hofmann elimination opens the ring but does not remove the nitrogen from the molecule. libretexts.org A second iteration of the process would be required to completely remove the nitrogen functionality. Other methods for ring-opening of N-alkyl piperidines, such as visible-light-induced photooxidation, have also been explored, offering milder conditions for C-N bond cleavage. researchgate.net
Catalytic Applications and Ligand Design Incorporating the 2-(Piperidin-1-yl)ethan-1-ol Scaffold
Transition Metal-Catalyzed Reactions for Targeted Functionalization
The direct functionalization of otherwise unreactive C(sp³)–H bonds on the piperidine ring represents a powerful strategy for molecular diversification. youtube.com Transition metal catalysis, particularly with palladium and rhodium, has enabled the site-selective modification of saturated N-heterocycles. nih.govresearchgate.net The 2-(piperidin-1-yl)ethan-1-ol scaffold can be functionalized through directed C–H activation, where a directing group guides the metal catalyst to a specific C–H bond.
The nitrogen atom of the piperidine ring itself, or a group attached to it, can serve as the directing element. For example, N-pyridyl or N-aminoquinoline groups are commonly used to direct palladium catalysts to the C2 position for arylation. acs.orgresearchgate.net Functionalization at the more remote C3 or C4 positions can also be achieved by attaching a suitable directing group at a different position on the ring, such as a C3-carboxamide. acs.org The N-(2-hydroxyethyl) group in the title compound could potentially act as a bidentate directing group (N,O-chelation) to facilitate C-H activation at the C2 position. Alternatively, modification of the hydroxyl group could install a more effective directing group to target other positions on the ring. The site selectivity is often controlled by the specific catalyst, ligands, and the nature of the directing group employed. nih.gov
| Metal Catalyst | Directing Group | Target Site | Transformation |
| Palladium (Pd) | N-Pyridyl | C2 | Arylation, Alkenylation researchgate.net |
| Palladium (Pd) | C3-Aminoquinoline Amide | C4 | Arylation acs.orgacs.org |
| Rhodium (Rh) | N-Protecting Group (e.g., Boc, Brosyl) | C2 or C4 | Carbene Insertion nih.govresearchgate.net |
| Nickel (Ni) | N-Heterocyclic Carbene Ligand | C(sp²)–H | Intramolecular Alkylation mdpi.com |
Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C-H Bond Elaboration
Photocatalyzed hydrogen atom transfer (HAT) has emerged as a mild and effective method for the functionalization of aliphatic C–H bonds. acs.org This strategy utilizes a photocatalyst that, upon excitation with visible light, can abstract a hydrogen atom from an organic substrate to generate a radical intermediate. This radical can then engage in a variety of bond-forming reactions.
The piperidine scaffold of 2-(piperidin-1-yl)ethan-1-ol is an excellent candidate for HAT-mediated functionalization. The C–H bonds adjacent to the nitrogen atom (the α-amino C–H bonds at C2 and C6) are significantly weakened due to the stabilizing effect of the nitrogen lone pair on the resulting α-amino radical. This makes them preferential sites for hydrogen abstraction by an excited-state photocatalyst. A variety of photocatalysts, including aromatic ketones, xanthene dyes (like Eosin Y), and polyoxometalates, can be employed for this purpose. acs.org The resulting α-amino radical can be trapped by various radical acceptors to form new C-C, C-N, or C-O bonds, enabling the elaboration of the piperidine core under mild conditions.
| Photocatalyst Class | Example(s) | Excitation | Key Features |
| Aromatic Ketones | Benzophenone | UV/Visible | Strong H-atom abstractors. |
| Xanthene Dyes | Eosin Y, Rose Bengal | Visible | Widely used in photoredox catalysis. |
| Polyoxometalates | Decatungstate Anion | UV | Powerful oxygen-centered radical precursors. |
| Acridinium Dyes | Acridinium Amidate | Visible | Direct HAT catalysts. acs.org |
Enantioselective Synthesis Approaches utilizing Chiral Ligands
The 2-(piperidin-1-yl)ethan-1-ol structure contains an N,O-bidentate amino alcohol motif, which is a privileged scaffold for the design of chiral ligands for asymmetric catalysis. rsc.org If the scaffold is synthesized in an enantiomerically pure form, for example from (S)-2-(piperidin-2-yl)ethanol, it can serve as a valuable chiral ligand. nih.govnih.gov
Such chiral amino alcohol ligands can coordinate to a metal center (e.g., zinc, copper, titanium, iridium) to create a well-defined chiral environment. rsc.orgrsc.org This chiral metallic complex can then catalyze a variety of transformations with high enantioselectivity. A classic example is the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, where chiral β-amino alcohols are highly effective ligands. rsc.org The ligand coordinates to the zinc reagent, and the resulting chiral complex delivers the ethyl group to one face of the aldehyde, leading to the formation of a specific enantiomer of the secondary alcohol product. The steric and electronic properties of the piperidine ring and its substituents can be tuned to optimize the enantioselectivity for a given reaction.
| Ligand Type | Metal | Reaction | Enantioselectivity (ee) |
| Chiral β-Amino Alcohols | Zn(II) | Diethylzinc addition to aldehydes | Up to 95% ee rsc.org |
| Pyridine-Aminophosphines | Ir(I) | Asymmetric hydrogenation of imines | Up to 99% ee rsc.org |
| Phosphino-Oxazolines | Ir(I) | Asymmetric hydrogenation of N-aryl imines | Up to 97% ee nih.gov |
| Binaphthylazepine Amino Alcohols | Zn(II) | Diethylzinc addition to aldehydes | High ee reported |
Synthesis and Structural Characterization of Analogs and Structurally Related Derivatives
The synthesis of analogs of 2-(piperidin-1-yl)ethan-1-ol allows for the systematic exploration of structure-activity relationships. Analogs can be synthesized by modifying either the piperidine ring or the N-(2-hydroxyethyl) side chain.
A common synthetic route to N-substituted piperidines is the N-alkylation of piperidine or a substituted piperidine with a suitable electrophile. researchgate.net For example, reacting piperidine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide provides a direct route to 2-(piperidin-1-yl)ethan-1-ol. Using substituted piperidines, such as 2-methylpiperidine, in a similar reaction would yield analogs like 2-(2-methylpiperidin-1-yl)ethan-1-ol. chemscene.com Further modifications can be made, such as converting the terminal hydroxyl group into other functionalities or introducing substituents at various positions on the piperidine ring. Another approach involves the catalytic hydrogenation of the corresponding substituted pyridine precursor, such as 2-(2-hydroxyethyl)pyridine, to form the saturated piperidine ring. nih.gov
Structural characterization of these analogs is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their connectivity, and their stereochemical relationships.
Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the C-N stretching vibrations.
Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.
| Compound Name | Structure | Key Structural Feature | Synthesis Approach |
| 2-(Piperidin-1-yl)ethan-1-ol | C₇H₁₅NO | Unsubstituted piperidine ring | N-alkylation of piperidine with 2-chloroethanol. researchgate.net |
| 2-(2-Methylpiperidin-1-yl)ethan-1-ol | C₈H₁₇NO | Methyl group at C2 of piperidine ring | N-alkylation of 2-methylpiperidine. chemscene.com |
| (S)-2-(Piperidin-2-yl)ethanol | C₇H₁₅NO | Structural isomer; side chain at C2 | Available as a chiral building block. nih.gov |
| N-(2-hydroxyethyl)piperidine-1-carboxamide | C₈H₁₆N₂O₂ | Carboxamide group on piperidine nitrogen | Reaction of piperazine (B1678402) with an appropriate reagent followed by N-acylation. uni.lu |
Pyrimidine-Based Derivatives
The synthesis of pyrimidine-based derivatives incorporating a piperidine moiety often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. While direct derivatization of 2-(piperidin-1-yl)ethan-1-ol is not extensively documented in the synthesis of simple pyrimidines, analogous structures provide insight into potential reaction mechanisms.
One relevant synthetic pathway involves the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine (B1678525) and piperidine. This method can be adapted to synthesize 2-(1-piperidinyl)pyrimidine. The reaction typically employs a palladium catalyst, such as (1)Pd(CH₃CN)Cl₂, to facilitate the formation of the C-N bond between the pyrimidine ring and the piperidine nitrogen.
Another approach involves the synthesis of more complex, fused heterocyclic systems. For instance, the synthesis of 2-(1-(benzo organic-chemistry.orgekb.egimidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethan-1,1-d₂-1-ol has been reported. This multi-step synthesis begins with a piperidine-4-yl ethanol derivative, which undergoes a series of reactions, including protection, reduction, and eventual cyclization with a suitable pyrimidine precursor to form the final fused-ring system. This demonstrates how the piperidinyl ethanol scaffold can be incorporated into elaborate pyrimidine-containing molecules.
| Derivative Name | Starting Materials | Key Reaction Type | Notes |
|---|---|---|---|
| 2-(1-Piperidinyl)pyrimidine | Halogenated pyrimidine, Piperidine | Palladium-catalyzed cross-coupling | Provides a general method for attaching a piperidine ring to a pyrimidine core. |
| 2-(1-(Benzo organic-chemistry.orgekb.egimidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethan-1-ol | Piperidine-4-yl ethanol derivative, Pyrimidine precursor | Multi-step synthesis involving cyclization | Demonstrates incorporation of the piperidinyl ethanol scaffold into complex fused systems. |
Imidazole-Based Derivatives
The synthesis of imidazole-based derivatives, particularly benzimidazoles, from 2-(piperidin-1-yl)ethan-1-ol precursors has been well-established. A key intermediate, 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole, serves as a scaffold for further derivatization.
The general synthesis involves a condensation reaction. For example, o-phenylenediamine (B120857) can be reacted with a suitable precursor derived from the piperidinyl ethanol moiety to form the benzimidazole (B57391) ring system. A series of these derivatives have been synthesized and characterized. researchgate.net The reaction mechanism typically involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and a carbonyl group, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.
Further derivatization can be achieved by N-alkylation or N-acylation of the resulting benzimidazole ring, leading to a diverse library of compounds. The piperidinylethyl side chain is crucial for modulating the physicochemical properties of the final molecules. researchgate.net
| Derivative Name | Starting Materials | Key Reaction Type | Notes |
|---|---|---|---|
| 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole | o-Phenylenediamine, Piperidinylethyl precursor | Condensation and Cyclization | Core scaffold for further functionalization. researchgate.net |
| 1-(2-Hydroxyethyl)-3-(2-(piperidinium-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium derivatives | 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole, Alkylating agents | N-Alkylation | Creates quaternary ammonium salts with modified properties. researchgate.net |
Thiadiazole-Substituted Piperidine Ethanol Analogs
The synthesis of 1,3,4-thiadiazole-substituted piperidine ethanol analogs represents a significant area of research. These compounds are typically constructed by first forming the thiadiazole ring and then coupling it to the piperidine ethanol moiety, or vice-versa.
One prominent synthetic route leads to compounds like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol. nih.gov The synthesis often begins with the formation of a 2-amino-1,3,4-thiadiazole (B1665364) intermediate. This can be achieved through the cyclization of a thiosemicarbazide (B42300) precursor, often using a dehydrating agent like phosphorus oxychloride. Subsequently, the 2-amino or a 2-halo derivative of the thiadiazole undergoes a nucleophilic substitution reaction with a suitable piperidine ethanol precursor, such as 2-(piperidin-4-yl)ethan-1-ol. nih.govevitachem.com
The reaction mechanism for the final coupling step is a nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon atom on the thiadiazole ring, displacing a leaving group (e.g., a halide). This method allows for the modular assembly of these complex analogs.
| Derivative Name | Starting Materials | Key Reaction Type | Notes |
|---|---|---|---|
| 2-(1-(5-substituted-1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | Thiosemicarbazide derivative, 2-(Piperidin-4-yl)ethan-1-ol | Cyclization followed by Nucleophilic Substitution | A common pathway for creating diverse analogs. nih.gov |
| 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | 4-Hydroxypiperidine, 2-Chloro-1,3,4-thiadiazole, Bromoacetylthiophene | Multi-step synthesis involving ether formation and acylation | Demonstrates an alternative linkage (ether) between the rings. vulcanchem.com |
Pyrrole-Containing Derivatives
The synthesis of pyrrole-containing derivatives of 2-(piperidin-1-yl)ethan-1-ol has been successfully achieved, yielding compounds such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. atlantis-press.comresearchgate.net This synthesis is a well-defined, multi-step process that highlights key organic reaction mechanisms.
The synthesis typically starts with commercially available pyrrole (B145914). The first step is an acylation reaction, such as the Vilsmeier-Haack reaction, where pyrrole is treated with a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce a carbaldehyde group at the 2-position, yielding 1H-pyrrole-2-carbaldehyde. atlantis-press.comorgsyn.org
The second step involves the N-alkylation of the pyrrole ring. The 1H-pyrrole-2-carbaldehyde is deprotonated with a base like sodium hydride (NaH), and the resulting anion reacts with a dihaloalkane, such as 1-chloro-2-bromoethane, in a nucleophilic substitution reaction to form 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde. atlantis-press.comresearchgate.net
| Step | Reaction | Key Reagents | Yield |
|---|---|---|---|
| 1 | Acylation (Vilsmeier-Haack) | Pyrrole, POCl₃, DMF | - |
| 2 | N-Alkylation | 1H-Pyrrole-2-carbaldehyde, NaH, 1-Chloro-2-bromoethane | 96% |
| 3 | Nucleophilic Substitution | 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde, Piperidine, DMF | 85% |
| Overall Yield | ~65% |
Compound Names Mentioned
1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
1H-pyrrole-2-carbaldehyde
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
2-(1-(Benzo organic-chemistry.orgekb.egimidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethan-1,1-d₂-1-ol
2-(1-Piperidinyl)pyrimidine
2-(Piperidin-1-yl)ethan-1-ol hydrobromide
2-Amino-1,3,4-thiadiazole
2-Chloro-1,3,4-thiadiazole
4-Hydroxypiperidine
o-Phenylenediamine
Piperidine
Pyrrole
Sodium hydride
Thiosemicarbazide
Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl Ethan 1 Ol Hydrobromide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, confirming the connectivity and stereochemistry of the molecule.
For the free base, 2-(Piperidin-1-yl)ethan-1-ol, the ¹H NMR spectrum provides distinct signals for the protons on the piperidine (B6355638) ring and the hydroxyethyl (B10761427) side chain. chemicalbook.com In the hydrobromide salt, the protonation of the tertiary amine nitrogen to form a piperidinium (B107235) cation induces significant changes in the spectrum. The electron-withdrawing effect of the positive nitrogen atom causes a downfield shift (to a higher ppm value) for the adjacent protons, particularly the α-protons on the piperidine ring and the methylene (B1212753) protons of the ethyl group. Furthermore, a new signal corresponding to the N⁺-H proton appears, which may be broad and its chemical shift can be dependent on the solvent and concentration.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals, respectively, by showing correlations between coupled nuclei.
Table 1: Representative ¹H NMR Spectral Data for 2-(Piperidin-1-yl)ethan-1-ol (Free Base) in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Description |
|---|---|---|
| -CH₂-OH | ~3.6 - 3.8 | Triplet, protons on the carbon bearing the hydroxyl group. |
| -N-CH₂- | ~2.5 - 2.7 | Triplet, protons on the ethyl carbon adjacent to the nitrogen. |
| Piperidine α-CH₂ (eq, ax) | ~2.4 - 2.6 | Multiplet, protons on the piperidine carbons adjacent to the nitrogen. |
| Piperidine β, γ-CH₂ | ~1.4 - 1.7 | Multiplet, remaining protons on the piperidine ring. |
| -OH | Variable | Broad singlet, hydroxyl proton; position is solvent and concentration dependent. |
Note: Data is generalized from typical values for the free base. Shifts for the hydrobromide salt are expected to be further downfield.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(Piperidin-1-yl)ethan-1-ol, electron ionization (EI) mass spectrometry first confirms the molecular weight of the free base (C₇H₁₅NO) to be 129.20 g/mol . nih.gov Although the analysis is performed on the hydrobromide salt, the resulting spectrum reflects the free base, as the salt dissociates during the process.
The molecular ion peak (M⁺) is observed at m/z = 129. The subsequent fragmentation pattern provides valuable structural information. The fragmentation of the molecular ion is energetically driven, and the resulting smaller, charged fragments are detected. nih.gov A prominent fragmentation pathway for this molecule involves alpha-cleavage, where bonds adjacent to the nitrogen atom break. The most abundant fragment ion, known as the base peak, is typically observed at m/z = 84. This corresponds to the loss of the hydroxyethyl group, resulting in the stable piperidinemethyl cation.
Table 2: Key Fragmentation Ions in the Mass Spectrum of 2-(Piperidin-1-yl)ethan-1-ol
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 98 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 84 | [C₅H₁₀N]⁺ | Base Peak; Loss of the hydroxyethyl group via alpha-cleavage |
Source: Data derived from NIST Mass Spectrometry Data Center. nih.gov
Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an effective method for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies.
The IR spectrum of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide displays several key absorption bands that confirm its structure:
O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations within the saturated piperidine ring and ethyl side chain.
N⁺-H Stretch: The most telling feature for the hydrobromide salt is the presence of a very broad and strong absorption band in the 2400-3000 cm⁻¹ range. This band is due to the stretching of the N⁺-H bond of the piperidinium cation and often overlaps with the C-H stretching bands.
C-O Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol group.
The presence of both the O-H and the N⁺-H stretching bands provides clear evidence for the structure of the hydrobromide salt.
Table 3: Characteristic IR Absorption Frequencies for 2-(Piperidin-1-yl)ethan-1-ol Hydrobromide
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 (Broad, Strong) |
| C-H (Alkane) | Stretch | 2960 - 2850 (Strong) |
| N⁺-H (Ammonium Salt) | Stretch | 3000 - 2400 (Broad, Strong) |
| C-O (Alcohol) | Stretch | 1150 - 1050 (Strong) |
X-ray Crystallography for Comprehensive Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. nih.gov For 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, a successful SCXRD analysis would provide an unambiguous three-dimensional model of the ionic pair. This analysis would confirm the site of protonation at the piperidine nitrogen atom and detail the conformation of the molecule. The piperidinium ring would be expected to adopt a stable chair conformation. mdpi.commdpi.com
Crucially, SCXRD elucidates the complex network of intermolecular interactions that stabilize the crystal lattice. This includes strong hydrogen bonds between the piperidinium N⁺-H donor, the hydroxyl O-H donor, and the bromide anion (Br⁻) as an acceptor. nih.govresearchgate.net These interactions dictate the packing arrangement and influence the physicochemical properties of the solid.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. libretexts.orgamericanpharmaceuticalreview.com Unlike SCXRD, which analyzes a single crystal, PXRD provides an average diffraction pattern from a large number of randomly oriented crystallites. nih.gov The resulting pattern of diffraction peaks versus scattering angle (2θ) serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
In the context of pharmaceutical development, PXRD is essential for:
Phase Identification: Comparing the experimental PXRD pattern to a reference pattern confirms the identity of the crystalline solid.
Polymorph Screening: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different stabilities and solubilities. PXRD is the primary tool used to identify and distinguish between different polymorphs.
Purity Analysis: It can detect the presence of other crystalline forms or impurities in a bulk sample.
For 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, PXRD is used to ensure batch-to-batch consistency and to characterize its solid-state form. cambridge.org
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful tool for determining high-resolution atomic structures from nanocrystals, often thousands of times smaller than what is required for conventional SCXRD. nih.govresearchgate.net Since many pharmaceutical compounds, including salts, often form as fine powders or microcrystalline materials, growing single crystals suitable for X-ray analysis can be a significant bottleneck. nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms.
Following a comprehensive search of peer-reviewed scientific literature and crystallographic databases, it has been determined that the crystal structure of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide has not been publicly reported. The absence of crystallographic data, including unit cell dimensions, space group, and atomic coordinates, precludes a detailed and accurate analysis of the specific intermolecular interactions and hydrogen bonding networks within the crystalline form of this particular compound.
Therefore, the generation of data tables detailing hydrogen bond geometries and a specific description of the supramolecular architecture for 2-(Piperidin-1-yl)ethan-1-ol hydrobromide is not possible at this time. An analysis of this nature would require experimental data from single-crystal X-ray diffraction studies, which are not available in the public domain.
For context, studies on other crystalline piperidinium salts and related derivatives reveal common patterns of intermolecular interactions. These typically involve hydrogen bonds where the ammonium (B1175870) proton of the piperidinium ring acts as a hydrogen bond donor to halide anions. Additionally, if other functional groups are present, such as hydroxyl groups, they are also expected to participate significantly in the hydrogen-bonding network, acting as both donors and acceptors. Non-classical hydrogen bonds, such as C-H···X (where X is a halogen or oxygen), often play a role in stabilizing the crystal packing. However, without the specific structural data for 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, any discussion of its crystal packing and hydrogen bond network would be purely speculative.
Computational Chemistry and Theoretical Studies of 2 Piperidin 1 Yl Ethan 1 Ol Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic properties and reactivity of molecules. These calculations provide a quantitative understanding of the molecular orbitals and other key descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen-containing piperidine ring, indicating this region's propensity for electron donation. The LUMO, conversely, can be distributed across other parts of the molecule, depending on the substituents. In the case of 2-(Piperidin-1-yl)ethan-1-ol, the presence of the hydroxyl group can also influence the distribution of these frontier orbitals.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
Note: The values in this table are illustrative and based on typical values for similar amine-containing organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.
From the HOMO and LUMO energies, several important chemical descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.
Further insights into the reactivity of 2-(Piperidin-1-yl)ethan-1-ol can be gained from the following global reactivity descriptors:
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of global hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These indices are valuable in predicting the molecule's behavior in various chemical reactions.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 0.5 |
| Electronegativity (χ) | 3.5 |
| Global Hardness (η) | 3.0 |
| Global Softness (S) | 0.33 |
| Electrophilicity Index (ω) | 2.04 |
Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.
MD simulations can be used to study the behavior of 2-(Piperidin-1-yl)ethan-1-ol in different solvents, such as water or organic solvents. These simulations can reveal:
Conformational Preferences: The piperidine ring typically adopts a chair conformation. The orientation of the 2-hydroxyethyl substituent (axial vs. equatorial) can be influenced by solvent interactions and intramolecular hydrogen bonding.
Intermolecular Interactions: The simulations can detail the hydrogen bonding network between the hydroxyl and amine groups of the molecule and solvent molecules. In aqueous solution, the molecule is expected to form strong hydrogen bonds with water.
Solvation Effects: The arrangement of solvent molecules around the solute can be visualized and quantified, providing insights into the solvation shell structure and its impact on the molecule's properties.
These computational studies provide a comprehensive, atomistic-level understanding of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, complementing experimental data and guiding further research into its chemical and physical properties.
Analysis of Interaction and Binding Energies in Model Systems
Computational chemistry provides powerful tools for analyzing the intermolecular interactions and binding energies of 2-(Piperidin-1-yl)ethan-1-ol within model systems. These studies are crucial for understanding how the molecule interacts with its environment, such as solvents or other molecules, on a fundamental level. The binding energy quantifies the strength of the interaction between two or more molecules. For the 2-(Piperidin-1-yl)ethan-1-ol cation, key interactions include hydrogen bonding, primarily involving the hydroxyl (-OH) group and the protonated piperidine nitrogen, as well as van der Waals forces.
Theoretical models can calculate the energy of a system containing the compound and an interacting molecule (e.g., a water molecule) and compare it to the energies of the individual, isolated molecules. The difference yields the interaction energy. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for accurate energy calculations. These analyses can reveal the preferred geometry of interaction and the specific atoms involved. For instance, studies on similar heterocyclic systems often investigate the hydrogen bond network, identifying donor and acceptor sites and calculating the corresponding bond strengths. researchgate.net In the case of 2-(Piperidin-1-yl)ethan-1-ol, the hydroxyl group can act as a hydrogen bond donor, while the oxygen and the protonated nitrogen can act as acceptors. The interaction with the hydrobromide counter-ion is also a key aspect, involving strong electrostatic interactions.
The table below illustrates the type of data that can be generated from such computational analyses, showing hypothetical interaction energies between the 2-(Piperidin-1-yl)ethan-1-ol cation and a water molecule at different sites.
| Interaction Site | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) | Key Distance (Å) |
|---|---|---|---|---|
| Hydroxyl Group (H-donor) with Water (O-acceptor) | Hydrogen Bond | DFT/B3LYP | -5.8 | 1.92 (O-H···O) |
| Piperidinium (B107235) N-H (H-donor) with Water (O-acceptor) | Hydrogen Bond | DFT/B3LYP | -7.2 | 1.85 (N-H···O) |
| Hydroxyl Oxygen (O-acceptor) with Water (H-donor) | Hydrogen Bond | DFT/B3LYP | -4.5 | 2.05 (O···H-O) |
Note: The data in this table is illustrative and represents the type of output from computational studies, not empirically measured values for this specific compound.
In Silico Modeling for Structure-Property Relationships (excluding biological activity)
In silico modeling establishes quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net These computational techniques are instrumental in predicting properties without the need for laboratory experiments, thereby accelerating chemical research and development. nih.gov
Artificial Neural Networks (ANNs) are a subset of machine learning that can model complex, non-linear relationships between molecular structure and physical properties. nih.govresearchgate.net To build an ANN model for predicting properties of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, a dataset of molecules with known properties is required. From the chemical structure of each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode information about topology, geometry, and electronic properties.
The ANN is then trained on this dataset, learning the intricate patterns that connect the descriptors (input) to the physicochemical properties (output), such as melting point, solubility, or viscosity. nih.gov Once trained, the model can predict these properties for new compounds, like derivatives of 2-(Piperidin-1-yl)ethan-1-ol, based solely on their calculated descriptors. This approach is particularly useful for rapidly screening large numbers of virtual compounds. researchgate.net
Computational screening and molecular docking are powerful methods for investigating how a molecule like 2-(Piperidin-1-yl)ethan-1-ol might interact with other chemical entities, such as surfaces, polymers, or other small molecules. nih.govplos.org These techniques are fundamental in materials science and chemical engineering.
Virtual screening involves computationally evaluating a large library of molecules to identify those that exhibit a desired interaction profile. nih.govresearchgate.net For instance, one could screen for molecules that bind strongly to a specific crystal surface.
Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand (in this case, 2-(Piperidin-1-yl)ethan-1-ol) within the "binding site" of a receptor (which could be another molecule or a defined region on a surface). A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. plos.org For example, docking simulations could predict how 2-(Piperidin-1-yl)ethan-1-ol interacts with the active site of an enzyme or a pocket on a protein surface. nih.govnih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. utm.my A primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in a molecule, thus predicting its most stable three-dimensional structure. dntb.gov.uaresearchgate.net For 2-(Piperidin-1-yl)ethan-1-ol hydrobromide, DFT can accurately predict bond lengths, bond angles, and torsion angles. nih.gov
Beyond structural optimization, DFT calculations can derive a host of electronic properties that provide insight into the molecule's reactivity and stability. utm.mynih.gov These include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap often implies higher chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to help confirm the molecule's structure. researchgate.net
The table below presents hypothetical DFT-calculated properties for the optimized structure of 2-(Piperidin-1-yl)ethan-1-ol.
| Property | Computational Method | Calculated Value |
|---|---|---|
| Total Energy | DFT/B3LYP/6-311G | -521.7 Hartree |
| HOMO Energy | DFT/B3LYP/6-311G | -8.9 eV |
| LUMO Energy | DFT/B3LYP/6-311G | 1.2 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311G | 10.1 eV |
| Dipole Moment | DFT/B3LYP/6-311G | 3.45 Debye |
Note: The data in this table is illustrative and represents the type of output from DFT calculations, not empirically measured values.
Computational Design and Virtual Screening of Novel Derivatives based on the 2-(Piperidin-1-yl)ethan-1-ol Scaffold
The molecular structure of 2-(Piperidin-1-yl)ethan-1-ol can serve as a scaffold or starting point for the computational design of novel derivatives with tailored physicochemical properties. researchgate.net This process begins with the creation of a virtual library of compounds by systematically modifying the parent scaffold. mdpi.com For example, different substituents could be added to the piperidine ring or the ethanol (B145695) chain.
Once this virtual library is generated, it is subjected to a high-throughput virtual screening process. researchgate.netnih.gov This involves using the computational methods described previously, such as QSPR models and molecular docking, to predict the properties of each derivative in the library. researchgate.net The goal is to rapidly identify candidate molecules that possess a desired set of properties (e.g., specific solubility, melting point, or binding affinity to a target material) without needing to synthesize each one. nih.gov This in silico approach significantly narrows down the number of compounds for subsequent experimental investigation, saving considerable time and resources. mdpi.com The most promising candidates identified through this screening process can then be prioritized for synthesis and laboratory testing.
Advanced Chemical Applications of 2 Piperidin 1 Yl Ethan 1 Ol Hydrobromide and Its Derivatives Excluding Biological/pharmaceutical Applications
Role as Versatile Chemical Intermediates in the Synthesis of Complex Organic Molecules
2-(Piperidin-1-yl)ethan-1-ol and its hydrobromide salt are recognized as valuable intermediates in the synthesis of more complex organic structures. The reactivity of this compound is centered around the nucleophilic piperidine (B6355638) nitrogen and the hydroxyl group, allowing for a variety of chemical transformations. These functional groups serve as handles to introduce the piperidinylethanol moiety into larger molecular frameworks.
The piperidine nitrogen can participate in nucleophilic substitution and addition reactions, while the hydroxyl group can be derivatized through esterification, etherification, or oxidation to introduce further functionality. This dual reactivity makes it a versatile building block for the construction of compounds with tailored properties for various non-pharmaceutical applications. For instance, derivatives of 2-(piperidin-1-yl)ethanol can be synthesized for use in the development of specialized polymers and dyes. While many specific applications of complex piperidine derivatives lie in the pharmaceutical realm, the fundamental reactions used to create these molecules are applicable to the synthesis of a wide range of organic compounds for materials science and other industries.
The synthesis of various piperidine derivatives often involves multi-step processes where the piperidine ring is either pre-formed and then functionalized, or constructed through cyclization reactions. For example, piperidones can be converted to unsaturated piperidines via reactions like the Shapiro reaction, which can then be further modified. The 2-(piperidin-1-yl)ethan-1-ol moiety can be introduced to a molecule to enhance its solubility or to act as a flexible linker between other functional groups.
Development and Design of Novel Functional Materials and Ligands
The 2-(piperidin-1-yl)ethan-1-ol molecule possesses both a tertiary amine and a primary alcohol, making it a suitable candidate for use as a ligand in coordination chemistry. The nitrogen and oxygen atoms can act as donor sites, allowing the molecule to coordinate with a variety of metal ions. Depending on the metal center and reaction conditions, it can function as a monodentate ligand, coordinating through either the nitrogen or the oxygen, or as a bidentate ligand, forming a stable five-membered chelate ring.
The formation of metal complexes with ligands like 2-(piperidin-1-yl)ethanol can lead to the development of novel functional materials with interesting catalytic, magnetic, or optical properties. The specific properties of the resulting metal complex are influenced by the nature of the metal ion, the coordination geometry, and the presence of other ligands. For example, transition metal complexes of similar amino alcohol ligands have been investigated for their catalytic activity in various organic transformations, including oxidation and polymerization reactions.
The ability of 2-(piperidin-1-yl)ethanol to form stable complexes with a range of metal ions opens up possibilities for its use in the design of new materials. These could include metal-organic frameworks (MOFs), where the ligand bridges metal centers to create a porous structure, or coordination polymers with unique electronic or photoluminescent properties. The hydrobromide salt can be a convenient starting material for these applications, as the parent ligand can be readily liberated for complexation reactions.
Investigation of Corrosion Inhibition Mechanisms
A significant area of advanced chemical application for 2-(Piperidin-1-yl)ethan-1-ol and related piperidine derivatives is in the field of corrosion inhibition. These compounds have demonstrated efficacy in protecting various metals and alloys, particularly steel, from corrosion in acidic environments. biointerfaceresearch.comresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. biointerfaceresearch.comcore.ac.uk
The adsorption process can involve both physisorption and chemisorption. researchgate.netmdpi.com Physisorption occurs due to electrostatic interactions between the charged metal surface and the protonated form of the inhibitor in the acidic solution. Chemisorption involves the sharing of electrons between the heteroatoms (nitrogen and oxygen) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. biointerfaceresearch.com The lone pair of electrons on the nitrogen atom of the piperidine ring plays a crucial role in this interaction. The presence of the hydroxyl group in 2-(piperidin-1-yl)ethan-1-ol can further enhance its adsorption and inhibitory efficiency through coordination with the metal surface. core.ac.uk
Studies on various piperidine derivatives have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with their concentration, up to an optimal level where a stable, passivating film is formed on the metal surface. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. biointerfaceresearch.com
Below is a table summarizing key findings from research on piperidine-based corrosion inhibitors:
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |
| Piperidine Derivatives | Mild Steel | 1 M HCl | Up to 91.9% | Langmuir Adsorption Isotherm, Mixed Physisorption and Chemisorption |
| Piperidones | Copper | Sulphuric Acid | Up to 68% | Chemisorption, blocking of anodic sites |
| Piperidine and derivatives | Iron | 1 M HCl | Varies with substituent | Mixed-type inhibition, adsorption on the metal surface |
| Piperidine Derivatives | Mild Steel | Phosphoric Acid | Up to 98.6% | Langmuir Adsorption Isotherm, Combined Physisorption and Chemisorption |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including nucleophilic substitution and subsequent hydrobromide salt formation. Key parameters include:
- Temperature control : Maintain 0–5°C during amine alkylation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
- Purification : Employ recrystallization with ethanol/water mixtures to isolate the hydrobromide salt, ensuring >95% purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces byproducts by 30% |
| Reaction Time | 12–16 hrs | Maximizes conversion (>90%) |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
Q. What analytical techniques are recommended for characterizing 2-(Piperidin-1-yl)ethan-1-ol hydrobromide?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring structure and hydrobromide salt formation (e.g., δ 3.5–4.0 ppm for ethanol protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 220.1) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in the solid state .
Q. What are the solubility properties of this compound, and how should solvents be selected for biological assays?
- Methodological Answer :
- Solubility Profile : Highly soluble in water (>50 mg/mL) due to ionic hydrobromide; moderate solubility in DMSO (10–20 mg/mL) .
- Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) for in vitro studies to avoid precipitation. Pre-saturate DMSO stocks with buffer to prevent crystallization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles (GHS H335) .
- Storage : Store in airtight containers at 2–8°C to prevent hydroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives like this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform EC/IC assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type-specific effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm receptor interactions (e.g., dopamine D2 or σ-1 receptors) .
- Data Normalization : Include positive controls (e.g., haloperidol for σ-1) to standardize assay conditions .
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hrs. Monitor degradation via HPLC .
- Kinetic Modeling : Calculate degradation rate constants () using first-order models.
- Data Table :
| Condition | Degradation (%) at 72 hrs | Major Degradant |
|---|---|---|
| pH 1 | 25% | Piperidine ring-opened product |
| pH 7.4 | <5% | None detected |
| pH 13 | 40% | Dehydrobrominated derivative |
Q. What strategies are effective for separating enantiomers of chiral piperidine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase; adjust flow rate to 1 mL/min for baseline resolution .
- Dynamic Kinetic Resolution : Employ lipase-catalyzed acylations to enantioselectively modify the ethanol moiety .
Q. How can computational methods predict the biological targets of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
